molecular formula C13H11ClN4O B8678014 2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one

2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one

Cat. No.: B8678014
M. Wt: 274.70 g/mol
InChI Key: FHJHVHCVYRREAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are fundamental to numerous biochemical processes, making them crucial in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a chloromethylating agent under basic conditions. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form different purine derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted purines and complex organic molecules with potential biological activity.

Scientific Research Applications

2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroadenosine: Another purine derivative with similar structural features.

    1-Methyl-7-(phenylmethyl)purin-6-one: Lacks the chlorine atom but shares the core purine structure.

    7-Benzylguanine: Similar in structure but with different substituents.

Uniqueness

2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one is unique due to the presence of both the chlorine atom and the phenylmethyl group, which confer distinct chemical properties and biological activities. This combination of substituents makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

7-benzyl-2-chloro-1-methylpurin-6-one

InChI

InChI=1S/C13H11ClN4O/c1-17-12(19)10-11(16-13(17)14)15-8-18(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

FHJHVHCVYRREAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=CN2CC3=CC=CC=C3)N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat 1-methyl-7-(phenylmethyl)purine-2,6-dione (8.0 g=31 mmol)in POCl3 (80 ml) at reflux 7 hr. Concentrate in vacuo, partition EtOAc-ice water, wash with water, dry and concentrate. Chromatograph on silica with 98:2 CH2Cl2 /MeOH to obtain the title compound as a foam, FAB MS: M+1=275.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

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